4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
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Overview
Description
4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring and substituted with carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and α-methylidene carbonyl compounds . This reaction is typically carried out under acidic conditions and can be optimized by using different catalysts and solvents to improve yield and purity.
Another method involves the Friedländer synthesis, which combines o-aminoacetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst . This reaction can be performed in ethanol or under solvent-free conditions, making it a versatile and efficient route for synthesizing quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimizations for cost-effectiveness and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline-4-carboxylic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, palladium catalysts, and various oxidizing and reducing agents . Reaction conditions can vary, but many reactions are performed under mild conditions to preserve the integrity of the quinoline core.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
7-(4-carboxyphenyl)quinoline-3-carboxylic acid: This compound shares a similar quinoline core but lacks the cyclopentane ring, making it structurally simpler.
4-hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and are known for their antimicrobial activities.
Uniqueness
What sets 4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid apart is its fused cyclopentane ring, which adds to its structural complexity and potential for diverse chemical reactivity. This unique structure can lead to novel interactions with biological targets and enhanced pharmacological properties .
Properties
IUPAC Name |
4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(23)12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20(24)25)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOGFRZLFMBLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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